![molecular formula C11H11F6NO B2566242 1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol CAS No. 478068-12-1](/img/structure/B2566242.png)

1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

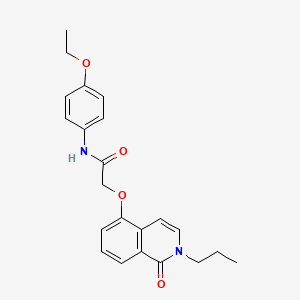

1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol, also known as TFBAP, is a synthetic compound that has been studied for its potential applications in the field of scientific research. This compound has been found to have several unique properties that make it useful for a variety of laboratory experiments.

Scientific Research Applications

- 1,1,1-Trifluoro-3-phenylacetone (another name for this compound) is used as a strong acid in the preparation of Lewis Acid catalysts . These catalysts play a crucial role in organic synthesis, enabling various reactions by facilitating bond formation or cleavage. Researchers explore its effectiveness in promoting specific transformations due to its unique trifluoromethyl and benzyl substituents .

- Chemical doping is a strategy to enhance the efficiency of solar cells. This compound has been investigated for its potential to improve graphene/silicon Schottky solar cells . By introducing it as a dopant, researchers aim to modify the electronic properties of the materials, leading to better energy conversion efficiency .

- As a solvent, 1,1,1-Trifluoro-3-phenylacetone shows promise in recycling battery electrodes . Researchers explore its ability to dissolve electrode materials, aiding in the recovery and reuse of valuable components from spent batteries .

- This compound serves as a building block for synthesizing other molecules. For instance, it is a precursor in the synthesis of 2-trifluoromethyl-7-azaindoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Researchers use it to access diverse chemical structures for drug discovery and material science .

- Researchers have utilized 1,1,1-Trifluoro-3-phenylacetone in chiral synthesis. By converting it into a chiral imine, they prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction. These chiral compounds find applications in pharmaceuticals and agrochemicals .

- Scientists investigate the reactivity of this compound in various organic reactions. Its trifluoromethyl group can influence reaction pathways, and mechanistic studies shed light on its behavior. Understanding its interactions with other molecules contributes to broader knowledge in organic chemistry .

Catalysis and Lewis Acid Catalysts

Graphene/Silicon Solar Cells Enhancement

Solvent for Recycling Battery Electrodes

Synthetic Intermediates

Chiral Synthesis

Organic Reactions and Mechanistic Studies

properties

IUPAC Name |

1,1,1-trifluoro-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6NO/c12-10(13,14)8-3-1-2-7(4-8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKSEDWUCQTKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2566160.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)